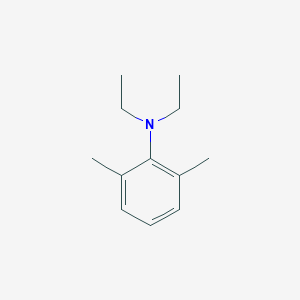
N,n-diethyl-2,6-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,n-diethyl-2,6-dimethylaniline is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
N,N-Diethyl-2,6-dimethylaniline has the molecular formula C₁₂H₁₉N and is classified as a tertiary amine. Its structure consists of a dimethyl-substituted aniline with two ethyl groups attached to the nitrogen atom. The compound's unique structure contributes to its reactivity and utility in different chemical processes.
Pharmaceutical Applications
- Metabolite of Local Anesthetics : this compound is known as a metabolite of lidocaine, an anesthetic commonly used in medical procedures. Studies have shown that it can be detected in human urine after lidocaine administration, indicating its role in drug metabolism and potential implications for pharmacokinetics and safety assessments .
- Analytical Chemistry : The compound has been utilized in developing analytical methods for detecting polar pollutants in environmental samples. For instance, a liquid chromatographic system was designed to determine 2,6-DMA levels in tap water with a detection limit of 0.4 µg/L .
Industrial Applications
- Dye Manufacturing : this compound serves as an important intermediate in the production of various dyes. It reacts with other chemicals to form complex dye structures that are used in textiles and other materials .
- Antioxidants Production : The compound is also employed in synthesizing antioxidants that prevent oxidative degradation in rubber and plastics, enhancing the stability and longevity of these materials .
- Chemical Intermediates : As a versatile building block, this compound is utilized in synthesizing pesticides and other agrochemicals, contributing to agricultural productivity .
Toxicological Studies
Research has indicated that exposure to this compound can lead to various toxicological effects. Animal studies have shown that high doses can result in significant changes in hematological parameters and organ weights . The compound has also been investigated for its potential carcinogenic effects, particularly in nasal tissues of rats .
Case Studies
- Lidocaine Metabolism : A study conducted on patients receiving lidocaine treatment found elevated levels of 2,6-DMA-haemoglobin adducts, suggesting environmental exposure and biotransformation processes involving this compound .
- Environmental Monitoring : In a study assessing water quality, the presence of 2,6-DMA was monitored as an indicator of industrial pollution. The analytical method developed demonstrated its effectiveness in detecting low concentrations of this compound in water samples .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceuticals | Metabolite of lidocaine | Detected in urine post-administration |
| Analytical Chemistry | Detection of pollutants | Detection limit of 0.4 µg/L |
| Dye Manufacturing | Intermediate for dye production | Essential for synthesizing various dyes |
| Antioxidants | Used in rubber and plastics | Enhances stability against oxidative degradation |
| Toxicology | Effects on hematological parameters | Significant changes observed at high doses |
Analyse Chemischer Reaktionen
Key Reactions:
-
Nitration :
Nitration occurs under strongly acidic conditions (e.g., HNO₃/H₂SO₄), yielding para-nitro derivatives. The reaction rate is slower compared to less hindered anilines . -
Halogenation :
Bromination (Br₂/FeBr₃) produces para-bromo derivatives, though competing N-bromination may occur .
N-Alkylation and Reductive Amination
The tertiary amine undergoes alkylation under specific catalytic conditions:
Example:
-
Reductive Amination with Aldehydes :
Using Pd/C and ammonium formate as a hydrogen donor in 2-propanol/water (9:1), N-alkylation proceeds via imine intermediates : Reaction Scheme : N N Diethyl 2 6 dimethylaniline+RCHOPd C NH HCO N R N N Diethyl 2 6 dimethylaniline
Oxidation Reactions
The tertiary amine is resistant to oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H⁺) degrade the aromatic ring, forming quinone derivatives .
Metabolic Oxidation:
In biological systems (e.g., rat liver microsomes), cytochrome P450 enzymes mediate N-deethylation and ring hydroxylation :N N Diethyl 2 6 dimethylanilineCYP450N Ethyl 2 6 dimethylaniline+CO
Coordination Chemistry
The lone pair on the nitrogen atom enables coordination with transition metals, though steric hindrance limits complex stability .
Example with Gold Catalysts:
In Friedel-Crafts alkylation, Au(I) complexes activate alkenes for electrophilic attack on the aromatic ring : Au L +Alkene→ R C C Au L EASAlkylated Product
Acid-Base Behavior
The compound exhibits weak basicity (pKa ≈ 5.2) due to steric inhibition of protonation at the nitrogen .
Thermal Stability
Decomposition above 200°C produces toxic fumes (NOₓ, CO) and aromatic fragments .
Eigenschaften
CAS-Nummer |
3995-38-8 |
|---|---|
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
N,N-diethyl-2,6-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-13(6-2)12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
KECFTDQVRIBMCH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C=CC=C1C)C |
Kanonische SMILES |
CCN(CC)C1=C(C=CC=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















